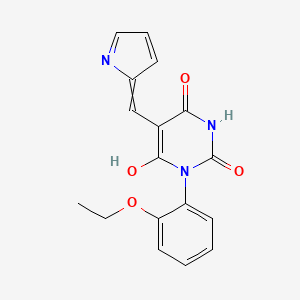

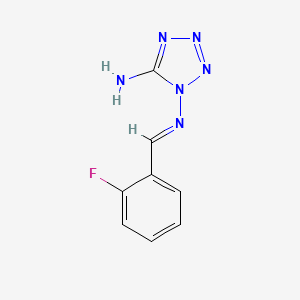

![molecular formula C16H18F3N3O4 B5511754 1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction This compound belongs to a class of synthetic antibacterial agents known as oxazolidinones, which are active against gram-positive organisms including methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (Tucker et al., 1998).

Synthesis Analysis Oxazolidinones such as this compound have been synthesized through various methods. For example, a series of piperazinyl oxazolidinones have been prepared and evaluated for their antibacterial properties, with some exhibiting significant in vivo potency (Tucker et al., 1998). Another approach involved the synthesis of 5(R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl]oxazolidinones with various piperidine groups, showing potent antibacterial activity (Shin et al., 2013).

Molecular Structure Analysis The molecular and crystal structures of related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined using X-ray diffraction analysis. These studies reveal the role of intramolecular and intermolecular hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties Oxazolidinones can undergo various chemical reactions. For instance, oxazolidines and thiazolidines prepared from α-amino acid ethyl esters can undergo cyclization to form bicyclic compounds, such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr et al., 1981).

Physical Properties Analysis The physical properties of oxazolidinones can be influenced by their molecular structure. For example, the crystal structures of compounds like 1-ethyl-2-oxo-3,4-dihydroxy-4-(Pyridyl)piperidine reveal how intramolecular and intermolecular hydrogen bonds influence conformation and molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis The chemical properties of oxazolidinones, including their reactivity and stability, are key to their biological activity. For instance, oxazolidinones with various piperidine groups have shown enhanced antibacterial activity, indicating the importance of chemical modifications in influencing their properties (Shin et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. Researchers have investigated the structure-activity relationships of oxazolidinones, leading to the discovery of compounds with potent antibacterial properties. The synthesis and evaluation of piperazinyl oxazolidinones with heteroaromatic ring substitutions have yielded compounds with significant in vivo potency against S. aureus, comparable to that of linezolid, a known effective treatment for bacterial infections (Tucker et al., 1998).

Structural Analysis and Complex Formation

The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters highlights the versatility of these compounds in forming various heterocyclic structures. These processes involve condensation with aromatic aldehydes and subsequent cyclization, demonstrating the chemical reactivity and potential for creating diverse derivatives with potential biological activities (Badr et al., 1981).

Novel Applications in Medicinal Chemistry

The search for new antibacterial agents has led to the development of oxazolidinone derivatives with improved safety profiles and enhanced antibacterial activity. For instance, MRX-I, a novel oxazolidinone, has been identified for its high activity against Gram-positive pathogens, coupled with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, common adverse effects associated with linezolid (Gordeev & Yuan, 2014).

Propiedades

IUPAC Name |

3-[1-[2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetyl]piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4/c17-16(18,19)12-2-1-5-21(14(12)24)10-13(23)20-6-3-11(4-7-20)22-8-9-26-15(22)25/h1-2,5,11H,3-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFZUGAKYCBWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOC2=O)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)